molecular formula C10H4BrClN2 B1290487 6-Bromo-4-chloroquinoline-3-carbonitrile CAS No. 364793-54-4

6-Bromo-4-chloroquinoline-3-carbonitrile

Cat. No.: B1290487
CAS No.: 364793-54-4
M. Wt: 267.51 g/mol
InChI Key: OCILRHPBZATKKG-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline-3-carbonitrile is a heteroaromatic organic compound with the molecular formula C10H4BrClN2 and a molecular weight of 267.51 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with bromine, chlorine, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoline ring.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine, chlorine, or cyano groups .

Scientific Research Applications

6-Bromo-4-chloroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Similar structure but lacks the cyano group.

    4-Chloroquinoline-3-carbonitrile: Lacks the bromine atom.

    6-Bromoquinoline-3-carbonitrile: Lacks the chlorine atom

Uniqueness

6-Bromo-4-chloroquinoline-3-carbonitrile is unique due to the presence of all three substituents (bromine, chlorine, and cyano group) on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

6-Bromo-4-chloroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H4BrClN2, with a molecular weight of approximately 267.51 g/mol. The structure features a quinoline ring substituted with bromine, chlorine, and a cyano group, which contributes to its unique chemical properties and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16.1
Escherichia coli12.4
Bacillus cereus16.5
Klebsiella pneumoniae16.1

These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound appears to inhibit cell proliferation by interacting with enzymes involved in cancer progression .

The mechanism of action for this compound involves its interaction with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor of certain enzymes that play critical roles in cell signaling and metabolism.
  • Receptors : It can bind to specific receptors, altering their function and influencing cellular responses.
  • Biochemical Pathways : By modulating pathways involved in gene expression and cellular metabolism, the compound may exert its therapeutic effects .

Comparative Analysis

When compared to structurally similar compounds such as 6-Bromo-4-chloroquinoline and 4-Chloroquinoline-3-carbonitrile, the presence of the cyano group in this compound enhances its reactivity and biological activity. This unique combination of substituents contributes to its distinct properties:

Compound Unique Features Biological Activity
6-Bromo-4-chloroquinolineLacks cyano groupModerate antimicrobial activity
4-Chloroquinoline-3-carbonitrileLacks bromine atomLimited anticancer effects
This compound Contains bromine, chlorine, and cyano groupsSignificant antimicrobial and anticancer properties

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound. Results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Anticancer Mechanism Investigation : Another research project focused on the anticancer properties of the compound, demonstrating that it effectively induced apoptosis in human cancer cell lines through caspase activation pathways.

Properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCILRHPBZATKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634135
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-54-4
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinoline-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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